Ethyl (5-ethoxypyrazin-2-yl)carbamate
Description
Ethyl (5-ethoxypyrazin-2-yl)carbamate is a synthetic carbamate derivative featuring a pyrazine ring substituted with an ethoxy group at the 5-position and a carbamate moiety at the 2-position. Carbamates are widely studied for their biological activities, including antimicrobial, pesticidal, and carcinogenic effects, depending on substituents and metabolic pathways .
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
ethyl N-(5-ethoxypyrazin-2-yl)carbamate |
InChI |
InChI=1S/C9H13N3O3/c1-3-14-8-6-10-7(5-11-8)12-9(13)15-4-2/h5-6H,3-4H2,1-2H3,(H,10,12,13) |
InChI Key |
SQCRNXKROVCONY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(N=C1)NC(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Ethyl Carbamate (EC)
Structure : Simple carbamate (NH₂COOCH₂CH₃).
Key Differences :
- EC lacks the pyrazine ring and ethoxy group, contributing to its higher volatility and widespread presence in fermented foods and alcoholic beverages .
- Toxicity: EC is a Group 2A carcinogen (probably carcinogenic to humans) with evidence of inducing hepatic, lung, and ear duct tumors in rodents . Mechanistically, EC metabolizes to genotoxic vinyl carbamate epoxide, which forms DNA adducts .
- Regulatory Status : Mitigation strategies (e.g., distillation) reduce EC levels in beverages; the EU and Canada enforce limits (e.g., 150 µg/L in spirits) .
Pyrazine rings may confer unique electronic effects, influencing reactivity or binding to biological targets .
Vinyl Carbamate
Structure : CH₂=CH-O-CO-NH₂.
Key Differences :
- Vinyl carbamate is a direct metabolite and more potent carcinogen than EC, inducing tumors at lower doses in mice and rats .
- Mechanism: Rapidly metabolized to vinyl carbamate epoxide, a highly DNA-reactive species, explaining its 10–100× greater carcinogenicity than EC .
However, the pyrazine ring could introduce alternative metabolic pathways or target organ specificity.
Pyrazine Carboxamides and Carbamates
Examples: 5-Alkylamino-N-phenylpyrazine-2-carboxamides (), ethyl (5-amino-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate (). Key Differences:
- Pyrazine carboxamides exhibit antimycobacterial activity, with substituents (e.g., alkylamino groups) modulating efficacy .
- Carbamate derivatives with fused pyridopyrazine rings () highlight structural diversity but lack toxicological data.
Comparison: The ethoxy group in Ethyl (5-ethoxypyrazin-2-yl)carbamate may enhance solubility or stability compared to alkylamino or phenyl-substituted analogs. Biological activity could differ due to electronic effects of the ethoxy substituent.
Comparative Data Table
Research Findings and Implications
- Synthesis: this compound may be synthesized via nucleophilic substitution of chloropyrazine derivatives with ethanolamine, akin to methods for pyrazine carboxamides .
- Toxicity: While EC and vinyl carbamate are well-characterized carcinogens, the pyrazine and ethoxy groups in this compound could redirect metabolism toward less reactive pathways, reducing genotoxicity .
- Regulatory Gaps: No data exist on its presence in food or environmental matrices. Monitoring would require advanced analytical methods, similar to EC detection in spirits .
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